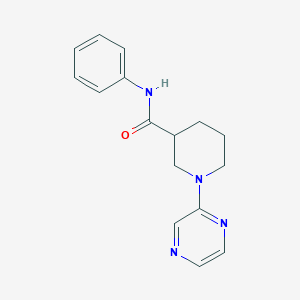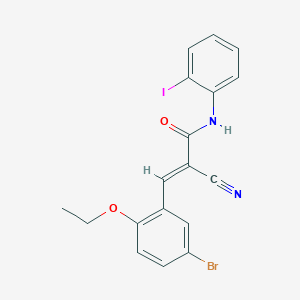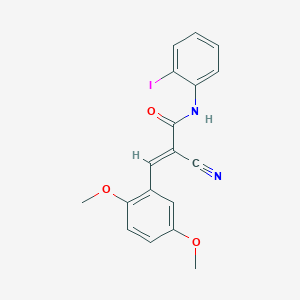
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as CMIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIP belongs to the class of cyanoenones, which are known for their anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the activation of the Nrf2-Keap1 pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide activates this pathway by covalently modifying Keap1, a protein that normally inhibits the activation of Nrf2. This modification leads to the release of Nrf2, which then translocates to the nucleus and activates the expression of various cytoprotective genes.
Biochemical and Physiological Effects:
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to have various biochemical and physiological effects. In cancer cells, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. Inflammation is characterized by the production of various pro-inflammatory cytokines, and (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to inhibit the production of these cytokines. Additionally, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to increase the expression of various antioxidant and detoxifying enzymes, which leads to a reduction in oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the advantages of using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its high potency and specificity. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to be effective at low concentrations, which reduces the risk of toxicity. Additionally, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one of the limitations of using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One direction is to investigate the potential use of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to investigate the potential use of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in the treatment of other chronic diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in vivo to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has shown promising results in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile and 2-iodoaniline. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide activates the Nrf2-Keap1 pathway, which leads to the expression of various cytoprotective genes. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has various biochemical and physiological effects, including the inhibition of cell growth and the reduction of oxidative stress. There are several advantages and limitations to using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments, and several future directions for research on (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide.
合成方法
The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylic acid. This intermediate is then reacted with 2-iodoaniline in the presence of triethylamine to obtain (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide.
科学研究应用
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common underlying factor in many chronic diseases, and (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to possess anti-inflammatory properties. Additionally, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O2/c1-23-16-7-6-11(9-13(16)18)8-12(10-20)17(22)21-15-5-3-2-4-14(15)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISWWITHLXPOA-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
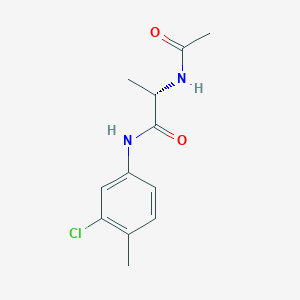
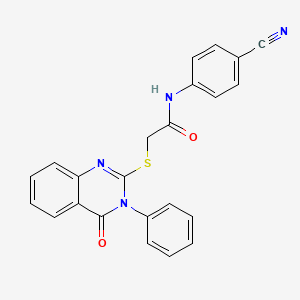


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
